Cas no 2277083-91-5 (Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate)

Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate structure
2277083-91-5 structure
Product Name:Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate
CAS No:2277083-91-5
MF:C15H21NO4
MW:279.33154463768
CID:5672940
PubChem ID:164662395
Update Time:2025-07-20

Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate
    • 2277083-91-5
    • EN300-26666011
    • Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-12(17)13(10-16)19-11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m1/s1
    • InChI Key: UEDDMLGKVBGFES-CHWSQXEVSA-N
    • SMILES: O(C1C=CC=CC=1)[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59Ų

Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate Pricemore >>

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Additional information on Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate

Research Brief on Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate (CAS: 2277083-91-5)

Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate (CAS: 2277083-91-5) is a chiral pyrrolidine derivative that has recently garnered significant attention in the field of medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Its unique stereochemistry and functional groups make it a versatile building block for the design of novel therapeutics.

Recent studies have focused on the synthetic routes and applications of Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry highlighted an optimized asymmetric synthesis method for this compound, achieving high enantiomeric purity (>99% ee) via catalytic hydrogenation. The study emphasized the importance of the tert-butyloxycarbonyl (Boc) protecting group in enhancing the stability and solubility of the intermediate during multi-step synthetic processes.

In pharmacological research, this compound has shown promise as a precursor for the development of sigma-1 receptor modulators. A preclinical study published in ACS Chemical Neuroscience demonstrated that derivatives synthesized from Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate exhibited potent neuroprotective effects in models of Parkinson's disease, with improved blood-brain barrier permeability compared to existing analogs. The phenoxy moiety in particular was identified as crucial for receptor binding affinity.

From a drug metabolism perspective, recent investigations have characterized the pharmacokinetic properties of Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate derivatives. A 2024 study in Drug Metabolism and Disposition reported favorable metabolic stability in human liver microsomes, with the hydroxy group at the 3-position serving as a site for phase II conjugation. These findings support the continued development of this chemical scaffold for CNS-targeted therapeutics.

The commercial availability of Rac-tert-butyl (3r,4r)-3-hydroxy-4-phenoxypyrrolidine-1-carboxylate has increased significantly in the past two years, with several specialty chemical suppliers now offering both the racemic and enantiomerically pure forms. Current market analysis suggests growing demand from pharmaceutical companies engaged in neuropharmacology research programs. The compound's CAS number (2277083-91-5) has become increasingly prominent in patent applications related to neurological and psychiatric medications.

Future research directions for this compound include exploration of its potential in pain management therapeutics and as a building block for positron emission tomography (PET) tracer development. The presence of the phenoxy group offers opportunities for radiofluorination, which could enable the creation of novel diagnostic agents for neurological disorders. Ongoing structure-activity relationship studies aim to further optimize the pharmacological profile of derivatives while maintaining the favorable drug-like properties inherent to this chemical scaffold.

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